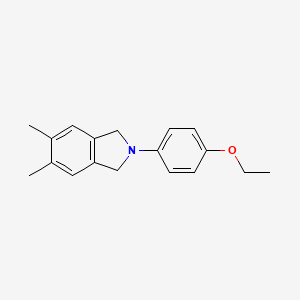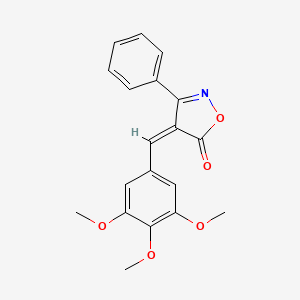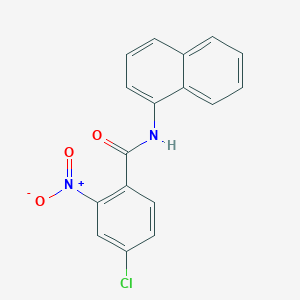![molecular formula C17H18N2O5 B5811318 3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid, also known as DABA, is a chemical compound that has been widely used in scientific research due to its unique properties. DABA is a member of the benzoic acid family and has a molecular weight of 347.38 g/mol.
Mecanismo De Acción
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid works by binding to the active site of proteases, preventing them from breaking down proteins. This inhibitory effect is due to the presence of the carbamate group, which is able to form a covalent bond with the active site of the protease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on proteases, this compound has been shown to have anti-inflammatory properties and to be able to reduce the production of reactive oxygen species. This compound has also been shown to have an effect on the immune system, specifically on the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid in lab experiments is its specificity for certain proteases. This allows researchers to study the function of specific proteases without affecting other proteases or enzymes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used and the duration of exposure.
Direcciones Futuras
There are a number of future directions for research involving 3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid. One area of interest is the development of this compound-based inhibitors for specific proteases, which could have potential therapeutic applications. Another area of interest is the use of this compound in the study of proteases involved in the aging process and age-related diseases. Additionally, further research is needed to determine the optimal concentration and duration of exposure for this compound in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. Its ability to inhibit the activity of certain proteases has made it a valuable tool for studying the function of these enzymes in various diseases and biological processes. While there are some limitations to its use, the potential therapeutic applications and future directions for research make this compound an important area of study in the field of biochemistry and molecular biology.
Métodos De Síntesis
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid can be synthesized through a multi-step reaction process starting from 2,5-dimethoxyaniline. The first step involves the protection of the amine group with a carbamate group, followed by the reaction of the protected amine with 4-methylbenzoyl chloride to form the desired product.
Aplicaciones Científicas De Investigación
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid has been widely used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of certain proteases, such as trypsin and chymotrypsin, which are involved in the breakdown of proteins. This compound has also been used to study the role of proteases in various diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
3-[(2,5-dimethoxyphenyl)carbamoylamino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-10-4-5-11(16(20)21)8-13(10)18-17(22)19-14-9-12(23-2)6-7-15(14)24-3/h4-9H,1-3H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTHAZUYQHVXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)




![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)

![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)
![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)